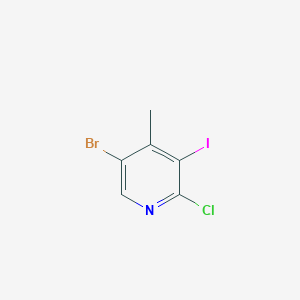
4,4'-Bis(dodecyloxy)-3-methylazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(dodecyloxy)-3-methylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This specific compound features two dodecyloxy groups and a methyl group attached to the benzene rings, which influence its physical and chemical properties. Azobenzenes are known for their photoresponsive behavior, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dodecyloxy)-3-methylazobenzene typically involves the following steps:
Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Etherification: The amino groups are converted to dodecyloxy groups through etherification reactions using dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’-Bis(dodecyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-Bis(dodecyloxy)-3-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
科学的研究の応用
4,4’-Bis(dodecyloxy)-3-methylazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of photoresponsive polymers and liquid crystal displays.
作用機序
The primary mechanism of action of 4,4’-Bis(dodecyloxy)-3-methylazobenzene involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization alters the compound’s physical properties, such as polarity and molecular geometry, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular alignment within polymer matrices.
類似化合物との比較
Similar Compounds
4,4’-Dihydroxyazobenzene: Lacks the dodecyloxy and methyl groups, resulting in different solubility and photoresponsive properties.
4,4’-Bis(dodecyloxy)azobenzene: Similar structure but without the methyl group, affecting its steric and electronic characteristics.
3-Methylazobenzene: Lacks the dodecyloxy groups, leading to different physical and chemical behavior.
Uniqueness
4,4’-Bis(dodecyloxy)-3-methylazobenzene is unique due to the presence of both dodecyloxy and methyl groups, which enhance its solubility in organic solvents and modify its photoisomerization behavior. These structural features make it particularly suitable for applications requiring specific solubility and photoresponsive characteristics.
特性
IUPAC Name |
(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRFRHTJBMRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)





![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

